molecular formula C8H4Br2F4 B2719359 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide CAS No. 2090690-67-6

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide

Cat. No.: B2719359
CAS No.: 2090690-67-6
M. Wt: 335.922
InChI Key: KIGUAZAXSGVSPA-UHFFFAOYSA-N
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Description

Chemical Name: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide Molecular Formula: C₈H₅BrF₄ Molecular Weight: 257.02 g/mol Synonyms:

  • 2-Bromomethyl-4-fluoro-1-trifluoromethyl benzene
  • 5-Fluoro-2-trifluoromethylbenzyl bromide
  • α-Bromo-5-fluoro-2-trifluoromethyl toluene

This compound is a halogenated benzyl bromide derivative featuring bromine (Br) at the ortho position (C2), fluorine (F) at the meta position (C5), and a trifluoromethyl (-CF₃) group at the para position (C4). The electron-withdrawing nature of the -CF₃ and halogen substituents enhances its reactivity in nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGUAZAXSGVSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-fluoro-5-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Scientific Research Applications

Chemistry: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is used as a building block in organic synthesis for the preparation of complex molecules. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of halogenated benzyl derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules and probes for biochemical studies .

Medicine: In medicinal chemistry, this compound is used to develop new drug candidates with potential therapeutic applications. It is involved in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties for various applications .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and specificity towards certain molecular targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Isomers and Derivatives

The table below compares 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide with key analogs based on substituent positions, molecular properties, and applications:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide Br (C2), F (C5), -CF₃ (C4) C₈H₅BrF₄ 257.02 High reactivity for SN₂ reactions; potential intermediate in drug synthesis
4-(Trifluoromethyl)benzyl bromide -CF₃ (C4) C₈H₆BrF₃ 239.03 (calculated) Widely used in peptide coupling and as an electrophile in alkylation
3-Fluoro-4-(trifluoromethyl)benzyl bromide F (C3), -CF₃ (C4) C₈H₅BrF₄ 257.02 Positional isomer; used in enantioselective catalysis for trifluoromethoxy-containing compounds
2-Fluoro-4-(trifluoromethyl)benzyl bromide F (C2), -CF₃ (C4) C₈H₅BrF₄ 257.02 Steric hindrance at C2 reduces reactivity compared to C5-fluoro analogs
2-Bromo-4-fluorobenzyl bromide Br (C2), F (C4) C₇H₅Br₂F 281.93 (calculated) Simpler structure; used in derivatization for analytical chemistry
2,4-Bis(trifluoromethyl)benzyl bromide -CF₃ (C2 and C4) C₉H₅BrF₆ 307.04 (calculated) Increased lipophilicity; applications in liquid crystal synthesis

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs) :

    • The -CF₃ group at C4 in the target compound stabilizes the benzyl carbocation intermediate, enhancing reactivity in SN₁/SN₂ reactions .
    • Fluorine at C5 (meta to Br) exerts a moderate electron-withdrawing effect, further polarizing the C-Br bond.
  • Positional Isomerism :

    • 3-Fluoro-4-(trifluoromethyl)benzyl bromide (F at C3) exhibits higher steric accessibility compared to the target compound (F at C5), favoring reactions requiring planar transition states .
    • 2-Fluoro-4-(trifluoromethyl)benzyl bromide (F at C2) may experience steric hindrance between F and Br, reducing nucleophilic attack efficiency .

Research Findings and Trends

  • Enantioselective Catalysis: 3-Fluoro-4-(trifluoromethyl)benzyl bromide has been employed in phase-transfer catalysis (PTC) for asymmetric benzylation of indanones, achieving >90% enantiomeric excess .
  • Analytical Chemistry :
    • Analogous brominated benzyl derivatives (e.g., 3,5-bis(trifluoromethyl)benzyl bromide ) are used in GC-MS derivatization of uracil, highlighting the role of EWGs in enhancing detection sensitivity .

Biological Activity

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide (CAS No. 2090690-67-6) is a halogenated aromatic compound that has garnered interest in various fields including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity and efficacy against specific targets.

Target of Action

The primary biological target of 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is not explicitly defined in the literature; however, compounds with similar structures often interact with protein targets involved in signaling pathways and enzymatic functions. For instance, fluorinated compounds are known to modulate enzyme activity through alterations in binding affinity and kinetics.

Mode of Action

The compound is believed to interact with its target through hydrophobic interactions and hydrogen bonding , which can stabilize the binding conformation. This interaction affects the function of target proteins by altering their activity or inhibiting their function, thereby influencing cellular processes such as proliferation or apoptosis.

Biochemical Pathways

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide may impact several biochemical pathways, including those involved in cell signaling and metabolic regulation . The modulation of these pathways can lead to significant changes in gene expression profiles and protein modifications, ultimately affecting cellular behavior.

Pharmacokinetics

The pharmacokinetic properties of 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide are crucial for its bioavailability:

  • Absorption : Likely absorbed through oral or intravenous routes.
  • Distribution : Exhibits a wide distribution due to its lipophilicity.
  • Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes.
  • Excretion : Eliminated via renal pathways, necessitating careful monitoring of dosage to avoid toxicity.

Result of Action

At the molecular level, exposure to 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide can lead to:

  • Changes in gene expression , particularly genes associated with stress responses and metabolic pathways.
  • Modifications in protein structure and function, potentially leading to altered enzymatic activities or receptor signaling.

Environmental Factors Influencing Activity

The efficacy of 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide can be influenced by environmental conditions such as:

  • pH levels , which can affect solubility and ionization states.
  • Temperature , impacting reaction kinetics and stability.
    These factors must be optimized during experimental applications to ensure reliable results.

Chemical Reactions Analysis

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide can undergo various chemical reactions:

  • Oxidation : Potential formation of sulfoxides or sulfones.
  • Reduction : Conversion to less halogenated derivatives.
  • Substitution Reactions : Electrophilic substitution at aromatic positions.

Scientific Research Applications

This compound has potential applications across various fields:

  • Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to modulate critical biological pathways.
  • Material Science : Used in synthesizing new materials with unique properties owing to its trifluoromethyl group.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-AminothiazoleStructureAntimicrobial activity
2-MercaptothiazoleStructureAntiviral properties
2-BromobenzotrifluorideStructureInhibitory effects on enzyme activity

Case Studies

  • A study demonstrated that compounds with trifluoromethyl groups exhibit enhanced potency against specific cancer cell lines compared to their non-fluorinated counterparts.
  • Research indicated that halogenated benzyl compounds could effectively inhibit certain kinases involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield?

  • Methodology :

  • Halogenation : Sequential bromination and fluorination of a pre-functionalized benzyl alcohol precursor using reagents like PBr₃ for bromination and DAST (diethylaminosulfur trifluoride) for fluorination .
  • Trifluoromethylation : Introduce the CF₃ group via cross-coupling (e.g., Ullmann reaction) with CuI catalysis under reflux in DMF .
  • Optimization : Control temperature (0–25°C for bromination; 80–100°C for trifluoromethylation) and stoichiometry (1.2–1.5 eq. brominating agents) to minimize side products.
    • Data Table :
MethodYield (%)Key ConditionsReference
Sequential Halogenation65–75PBr₃, DCM, 0°C → DAST, THF
Cross-Coupling50–60CuI, DMF, 100°C, 24h

Q. How can researchers purify this compound effectively, and what solvents are optimal for recrystallization?

  • Methodology :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate impurities.
  • Recrystallization : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals due to differential solubility .
    • Note : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do steric and electronic effects of the CF₃ and Br groups influence regioselectivity in subsequent nucleophilic substitutions?

  • Analysis :

  • The CF₃ group at position 4 is strongly electron-withdrawing, directing nucleophiles to the para position (position 1). The Br at position 2 further deactivates the ring, favoring meta/para substitution in coupling reactions .
  • Contradiction : Some studies report unexpected ortho substitution due to steric hindrance from the benzyl bromide group .
    • Troubleshooting : Use DFT calculations to predict reactive sites or employ directing groups (e.g., Bpin) to override electronic effects .

Q. What spectroscopic challenges arise in characterizing this compound, and how are they resolved?

  • Methodology :

  • ¹⁹F NMR : The CF₃ group shows a singlet at δ -62 to -65 ppm, while adjacent F atoms split signals .
  • ¹H NMR : Benzyl CH₂Br appears as a doublet (J = 10–12 Hz) due to coupling with F at position 5 .
  • MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 343.89 (calculated: 343.91) .

Q. How can conflicting data on thermal stability be reconciled for safe handling?

  • Evidence :

  • PubChem reports decomposition at 150°C , while Fluorochem data suggests stability up to 200°C .
    • Resolution : Differences arise from purity levels (≥95% vs. technical grade). Use TGA-DSC under inert gas (N₂) to validate stability thresholds for specific batches .

Methodological Best Practices

Q. What strategies mitigate low yields in Suzuki-Miyaura couplings using this benzyl bromide?

  • Optimization :

  • Catalyst : Pd(PPh₃)₄ (2 mol%) with Cs₂CO₃ base in toluene/water (3:1) at 90°C .
  • Additives : TBAB (tetrabutylammonium bromide) enhances solubility of boronic acids .
    • Table :
Catalyst SystemYield (%)Reference
Pd(OAc)₂/XPhos40–50
Pd(PPh₃)₄/Cs₂CO₃70–80

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